![molecular formula C13H18BrNO2S B5112964 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperidine derivative that has a sulfonyl group and a bromophenyl group attached to it. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its potent pharmacological activity. It has been found to exhibit activity against a wide range of pathogens and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine. One potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an anticancer agent. Further studies are needed to determine the efficacy and safety of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine in vivo. Another potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an antiviral agent. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit activity against several viruses, including influenza and HIV, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of new synthetic routes for 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine involves the reaction of 1,5-dimethylpiperidin-2-one with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction yields 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as a white crystalline solid. The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral, antibacterial, and antifungal activities. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the growth of cancer cells and has the potential to be developed into a novel anticancer agent.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRNIGQAALOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)
![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
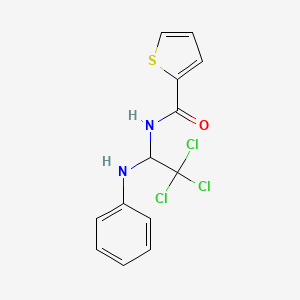
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
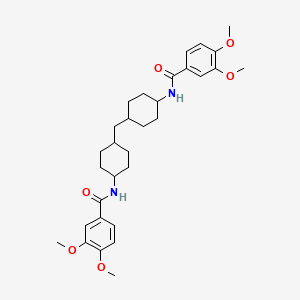
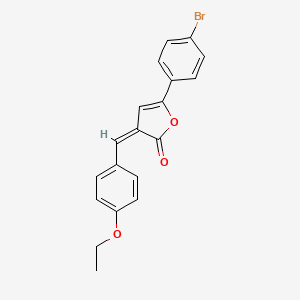
![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)
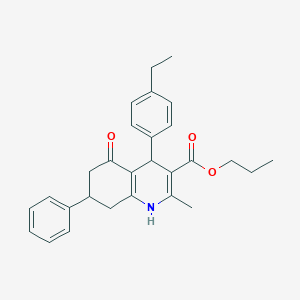
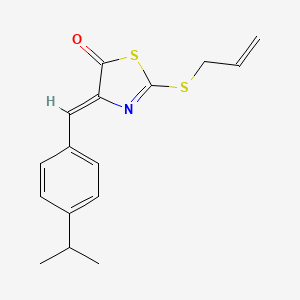
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)